Diethyl 4-nitrophenyl phosphite
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Overview
Description
Diethyl 4-nitrophenyl phosphite is an organophosphorus compound with the molecular formula C10H14NO6P. It is known for its role in various chemical reactions and applications, particularly in the field of organic synthesis and as an intermediate in the production of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-nitrophenyl phosphite can be synthesized through the reaction of diethyl phosphite with 4-nitrophenol in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-nitrophenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl 4-nitrophenyl phosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Typically occurs under acidic or basic conditions, with water as the solvent.
Substitution: Reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Diethyl 4-nitrophenyl phosphate.
Hydrolysis: 4-nitrophenol and diethyl phosphite.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-nitrophenyl phosphite has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 4-nitrophenyl phosphite involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Similar in structure but differs in its oxidation state and reactivity.
Paraoxon: A potent acetylcholinesterase inhibitor, structurally related but with different biological activity.
Uniqueness
Diethyl 4-nitrophenyl phosphite is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
diethyl (4-nitrophenyl) phosphite |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-3-14-17(15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKQYNVGKXFSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511173 |
Source
|
Record name | Diethyl 4-nitrophenyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-40-1 |
Source
|
Record name | Diethyl 4-nitrophenyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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